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Compound of Interest

Compound Name: 2,6-Difluoropyridine

Cat. No.: B073466 Get Quote

This document provides an in-depth guide to the spectroscopic data of 2,6-Difluoropyridine
(CAS No: 1513-65-1), a key building block in pharmaceutical and materials science research.

The guide is intended for researchers, scientists, and drug development professionals, offering

a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and structured data tables are

presented to facilitate analysis and replication.

Molecular Structure and Properties
2,6-Difluoropyridine is a heterocyclic compound with the molecular formula C₅H₃F₂N and a

molecular weight of approximately 115.08 g/mol .[1][2] Its structure, featuring two fluorine

atoms adjacent to the nitrogen atom in a pyridine ring, significantly influences its electronic

properties and reactivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,6-
Difluoropyridine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for

detailed structural analysis. Data is typically acquired in a deuterated solvent such as

Chloroform-d (CDCl₃).[4][5][6]

The ¹H NMR spectrum of 2,6-Difluoropyridine is characterized by two distinct signals

corresponding to the protons on the pyridine ring. The symmetry of the molecule results in the

equivalence of H-3 and H-5.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

Assignment

~7.85 Triplet of Triplets (tt)
J(H,H) ≈ 8.2 Hz,

J(H,F) ≈ 7.5 Hz
H-4

~6.85 Doublet of Triplets (dt)
J(H,H) ≈ 8.2 Hz,

J(H,F) ≈ 2.0 Hz
H-3, H-5

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent

and spectrometer frequency.

The ¹³C NMR spectrum shows three signals due to the molecule's symmetry. The carbons

attached to fluorine (C-2 and C-6) exhibit a large one-bond carbon-fluorine coupling.

Chemical Shift (δ) ppm Coupling Assignment

~163.2 (d, ¹J(C,F) ≈ 240 Hz) C-2, C-6

~142.5 (t, ²J(C,F) ≈ 15 Hz) C-4

~108.1 (t, ³J(C,F) ≈ 4 Hz) C-3, C-5

Data sourced from SpectraBase using CDCl₃ as a solvent.[5]

The ¹⁹F NMR spectrum displays a single signal, as both fluorine atoms are chemically

equivalent.

Chemical Shift (δ) ppm Multiplicity Assignment

~ -69.0 Multiplet F-2, F-6

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[6][7]

The following diagram illustrates the key spin-spin couplings in the 2,6-Difluoropyridine
molecule that give rise to the observed signal multiplicities in the ¹H NMR spectrum.
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2,6-Difluoropyridine Structure & Couplings
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Caption: Spin-spin coupling pathways in 2,6-Difluoropyridine.

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Difluoropyridine provides information about the vibrational modes of

its functional groups. Key absorptions are related to C-H, C=N, C=C, and C-F bond vibrations.

The following table summarizes the major vibrational frequencies observed for 2,6-
Difluoropyridine.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1630 - 1580 Strong C=N / C=C Ring Stretch

1450 - 1400 Strong Aromatic Ring Stretch

1250 - 1150 Strong C-F Stretch

800 - 750 Strong C-H Out-of-plane Bend

Data derived from published studies and spectral databases.[8][9][10]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2,6-Difluoropyridine provides information

on its molecular weight and fragmentation pattern.

The mass spectrum is dominated by the molecular ion peak, confirming the molecular weight.

m/z Relative Intensity (%) Assignment

115 100 [M]⁺ (Molecular Ion)

88 ~40 [M - HCN]⁺

70 ~25 [C₄H₂F]⁺

Data sourced from NIST and PubChem databases.[1][9]

Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data

presented in this guide.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

2,6-Difluoropyridine Sample
(Purity >98%)

Dissolve in CDCl3
(for NMR)

Use Neat Liquid
(for IR-ATR/Cell)

Dilute in Volatile Solvent
(for GC-MS)

Acquire 1H, 13C, 19F Spectra
(400-500 MHz Spectrometer)

Acquire Spectrum
(FTIR Spectrometer)

Inject into GC-MS
(EI, 70 eV)

Fourier Transform,
Phase & Baseline Correction

Background Subtraction,
Peak Picking

Library Search,
Fragmentation Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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